molecular formula C25H24N4O3 B607780 4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One CAS No. 1332331-08-4

4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One

Cat. No. B607780
M. Wt: 428.49
InChI Key: AQTPWCUIYUOEMG-INIZCTEOSA-N
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Description

GSK2194069 is an inhibitor of fatty acid synthase (FASN) with an IC50 value of 7.7 nM in an assay detecting released CoA. It is a competitive inhibitor that is selective for the KR domain over the KS domain of FASN, with IC50 values of 29 and >10,000 nM, respectively, in vitro. GSK2194069 decreases incorporation of 13C-labeled acetate into cellular lipids in a dose-dependent manner in KATO-III, MKN-45, and SNU-1 gastric, and A549 non-small cell lung cancer cell lines. It also reduces cell growth of A549 cells (EC50 = 15 nM) and inhibits lipid synthesis without decreasing FASN protein expression.
GSK2194069 is a potent and selective human fatty acid synthase (hFAS) inhibitor (IC50 = 7.7 nM). Human fatty acid synthase (hFAS) is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids. hFAS is highly expressed in a number of cancers, with low expression observed in most normal tissues. Although normal tissues tend to obtain fatty acids from the diet, tumor tissues rely on de novo fatty acid synthesis, making hFAS an attractive metabolic target for the treatment of cancer.

Scientific Research Applications

  • Synthesis and Structural Assessment : A related compound, Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, was synthesized and its molecular and supramolecular structures were studied using X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

  • Antimicrobial Activities : Novel 6-AminoTriazolo-Thiadiazoles with Benzofuran and Pyrazole Moieties were synthesized and showed promising antimicrobial activities when compared with the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).

  • CYP26A1 Inhibitory Activity : A series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles was prepared and evaluated for CYP26A1 inhibitory activity, showing potential therapeutic applications (Pautus, Yee, Jayne, Coogan, & Simons, 2006).

  • Pharmacological Evaluations : Thiazolidinones and Mannich Bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole were synthesized and evaluated for their antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).

  • Antimicrobial Derivatives Synthesis : Some new 1,2,4-Triazole Derivatives were synthesized and screened for antimicrobial activities, with several compounds showing good or moderate activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

properties

IUPAC Name

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTPWCUIYUOEMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CC2=NNC(=O)N2C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)C(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1-Benzofuran-5-Yl)phenyl]-5-{[(3s)-1-(Cyclopropylcarbonyl)pyrrolidin-3-Yl]methyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One

CAS RN

1332331-08-4
Record name 1332331-08-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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